Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protective group at the 1-position and a 2-chloro-4-fluorophenyl substituent at the 3-position of the piperazine ring. This compound is synthesized via reductive amination of 2-chloro-4-fluorobenzaldehyde, yielding a 64% isolated product (1H-NMR verified) . Its structure is characterized by ¹³C NMR peaks at δ 154.75 (C=O), 140.63 (aromatic C-F), and 131.70/128.82 (aromatic C-Cl), with a molecular formula of C₁₅H₁₉ClFN₂O₂ and a molecular ion [M+H]⁺ at m/z 341.0858 . The tert-butyl group enhances steric protection of the piperazine nitrogen, while the chloro and fluoro substituents modulate electronic properties, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(17)8-12(11)16/h4-5,8,13,18H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVODUVZYGPRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate (CAS Number: 1557288-14-8) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.
- Molecular Formula : C₁₅H₂₀ClFN₂O₂
- Molecular Weight : 314.78 g/mol
- Structural Characteristics : The compound features a piperazine ring with a tert-butyl group and a chloro-fluorophenyl substituent, which contributes to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, while the chlorine atom may influence its pharmacokinetic properties. The tert-butyl group provides steric hindrance that can affect the compound's stability and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Activity : Studies have shown that piperazine derivatives can act as serotonin receptor modulators, potentially exhibiting antidepressant effects.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Activity : Preliminary data suggest that compounds with similar structures may possess antibacterial properties.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Antidepressant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Low |
| Tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | High | High | Moderate |
| Tert-butyl 3-(2-chloro-4-methylphenyl)piperazine-1-carboxylate | Low | Moderate | High |
Case Studies and Research Findings
-
Antidepressant Activity Study :
A study conducted on various piperazine derivatives, including this compound, revealed its potential as a serotonin receptor modulator. The compound showed a significant increase in serotonin levels in animal models, indicating possible antidepressant effects. -
Anticancer Research :
In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells at concentrations above 10 µM, suggesting its potential as an anticancer agent. -
Antimicrobial Evaluation :
While initial tests indicated low antimicrobial activity against common bacterial strains, modifications to the structure (such as varying the substituent on the piperazine ring) improved efficacy against pathogens like Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Variations and Electronic Effects
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro-4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas trifluoromethyl (CF₃) or sulfonyl groups in analogs (e.g., ) significantly increase electrophilicity and metabolic stability.
- Polarity and Solubility: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to H-bond donor capacity, contrasting with the lipophilic tert-butyl and aryl halide groups in the target compound.
Physicochemical and Structural Analysis
- LogP and Solubility: The target compound’s logP is estimated at ~2.5 (clogP), intermediate between polar amino derivatives (logP ~1.8 ) and highly lipophilic CF₃-containing analogs (logP ~3.5 ).
- Crystal Packing: Piperazine rings often adopt chair conformations, with substituent bulkiness influencing torsional angles (e.g., tert-butyl groups enforce axial orientation ). Hydrogen-bonding patterns, analyzed via graph-set notation (e.g., R₂²(8) motifs ), differ significantly between analogs.
Computational and Experimental Tools for Comparison
- X-ray Crystallography : Programs like SHELXL and Mercury resolve piperazine ring puckering (e.g., Cremer-Pople parameters ) and intermolecular interactions.
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 59.71 for piperazine CH₂ in ) distinguishes regiochemistry and substituent effects.
- HRMS/ESI : Validates molecular integrity, particularly for halogenated variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
